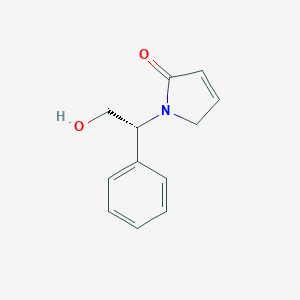

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one

Vue d'ensemble

Description

®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolidinone core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidinone.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exhibit antioxidant properties. These properties are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The hydroxyl group in the compound enhances its ability to scavenge free radicals, making it a candidate for further pharmacological studies aimed at developing antioxidant therapies.

Neuroprotective Effects

Studies have suggested that pyrrolone derivatives can provide neuroprotective effects. For instance, a study involving similar compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Polymer Production

The compound's unique chemical structure can be utilized in the production of polymers with specific properties. Research has shown that incorporating pyrrolone units into polymer chains can enhance thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries.

Case Studies

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant activity of several pyrrolone derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Synthesis of Chiral Drugs

In a synthetic methodology study, this compound was used as a key intermediate in synthesizing chiral pharmaceuticals. The methodology demonstrated high yields and enantiomeric excess, showcasing the compound's utility in drug development processes.

Mécanisme D'action

The mechanism by which ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biology, or industry.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The enantiomer of the compound with potentially different biological activities.

1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The racemic mixture of the compound.

Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.

Activité Biologique

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one, also known as 1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one, is a chiral compound with significant biological activity, particularly in relation to its interaction with the insulin-like growth factor 1 receptor (IGF-1R). This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 158271-95-5 |

| InChI Key | IPPHIZDKNVGDJX-NSHDSACASA-N |

| SMILES | C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |

Target Interaction

The primary biological activity of this compound is attributed to its interaction with the Insulin-like Growth Factor 1 Receptor (IGF-1R) . The compound binds to IGF-1R, inhibiting its activation and subsequent signaling pathways. This inhibition plays a crucial role in regulating cellular processes associated with growth and metabolism.

Biochemical Pathways Affected

The compound primarily affects the IGF-1/IGF-1R signaling pathway , which is vital for various physiological functions including:

- Regulation of cell growth and differentiation.

- Modulation of metabolic processes.

- Influence on muscle and tissue expansion, particularly in conditions such as thyroid eye disease (TED) where it helps reduce symptoms by preventing excessive tissue proliferation behind the eye.

Anticancer Potential

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through its action on IGF-1R, leading to decreased proliferation and increased cell death in certain cancer types .

Antimicrobial Properties

Pyrrole derivatives, including this compound, have been explored for their antimicrobial activities. A study highlighted that related pyrrole compounds demonstrated significant antibacterial effects against multi-drug resistant pathogens, suggesting potential therapeutic applications in treating infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the pyrrole ring can lead to different biological outcomes. For instance, the enantiomeric form (S)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one may exhibit distinct pharmacological profiles compared to its (R) counterpart .

Research Findings Overview

Recent studies have provided insights into the synthesis and biological evaluation of this compound:

Propriétés

IUPAC Name |

1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPHIZDKNVGDJX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369981 | |

| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158271-95-5 | |

| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.